molecular formula C12H17N5O2 B2459901 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide CAS No. 2034368-11-9

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide

Cat. No. B2459901
CAS RN: 2034368-11-9
M. Wt: 263.301
InChI Key: XMGGOGMPLYQSHT-UHFFFAOYSA-N
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Description

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide” is a compound with the molecular formula C14H11N7O2S . It belongs to the class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These compounds are known for their potential in medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the use of commercially available nonexpensive reagents . A series of these derivatives have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .


Molecular Structure Analysis

The molecular structure of “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide” includes a [1,2,4]triazolo[4,3-a]pyrazine core . This core structure is present in a number of drug classes .

Future Directions

The future directions for “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide” and similar compounds could involve further exploration of their potential in medicinal chemistry . This includes the development of new antimicrobial agents and the study of their inhibitory activities toward c-Met/VEGFR-2 kinases .

Mechanism of Action

Target of Action

The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide, also known as N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,2-dimethylpropanamide, has been found to exhibit significant antibacterial activities . The primary targets of this compound are Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) strains . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

It has been observed that the compound exhibits inhibitory activities against its bacterial targets . This suggests that the compound may interact with certain bacterial proteins or enzymes, disrupting their normal functions and thereby inhibiting the growth and proliferation of the bacteria.

Result of Action

The compound has been found to exhibit moderate to good antibacterial activities against both S. aureus and E. coli strains . This suggests that the compound’s action results in the inhibition of bacterial growth and proliferation, thereby helping to control bacterial infections.

properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-12(2,3)11(18)14-7-8-15-16-9-10(19-4)13-5-6-17(8)9/h5-6H,7H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGGOGMPLYQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NN=C2N1C=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide

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